N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a complex organic compound characterized by a dibenzo[b,f][1,4]oxazepine core and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3S. The presence of both the oxazepine ring and the sulfonamide group contributes to its unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C20H22N2O3S |
Molecular Weight | 370.47 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzymatic activities or disrupting protein-protein interactions. The dibenzo[b,f][1,4]oxazepine core may modulate signal transduction pathways by interacting with cellular receptors.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains and shown to possess inhibitory effects comparable to established antibiotics.
- Bacterial Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 15 μg/mL and 30 μg/mL respectively.
- Antifungal Activity : The compound also showed antifungal properties against Candida albicans, with an MIC value of 25 μg/mL.
Anticancer Activity
Preliminary studies have suggested that this compound may have anticancer potential:
- Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 μM.
- Mechanistic Insights : The anticancer activity is hypothesized to result from the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of dibenzo[b,f][1,4]oxazepine derivatives for their antimicrobial properties. Among these derivatives, N-(10-ethyl-11-oxo) demonstrated superior activity against multidrug-resistant bacterial strains .
- Anticancer Research : Research conducted at a university laboratory explored the effects of this compound on breast cancer cells. Results indicated significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-20-15-7-5-6-8-17(15)24-16-10-9-13(11-14(16)18(20)21)19-25(22,23)12(2)3/h5-12,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBRHWZEDDSGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.